molecular formula C20H17FN4O2S B2479501 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1116030-24-0

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2479501
CAS No.: 1116030-24-0
M. Wt: 396.44
InChI Key: NYTSXXDUKZCNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (Molecular Formula: C₂₀H₁₇FN₄O₂S, Molecular Weight: 396.44 g/mol) features a pyrimido[5,4-b]indole core substituted with a fluorine atom at position 8 and a sulfanyl acetamide group at position 4. The acetamide moiety is further modified with a 2-methoxy-5-methylphenyl group, which may enhance lipophilicity and target binding affinity .

Properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-11-3-6-16(27-2)15(7-11)24-17(26)9-28-20-19-18(22-10-23-20)13-8-12(21)4-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTSXXDUKZCNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a formamide derivative, under acidic or basic conditions.

    Introduction of the fluoro group: This step often involves the use of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure selective fluorination.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent, such as thiourea, followed by oxidation to form the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) bridge serves as a critical site for nucleophilic displacement reactions:

Reaction TypeConditionsOutcomeReferences
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CReplacement of -SH with -S-R groups
ArylationAryl boronic acids, Cu catalysisFormation of diaryl sulfides
Thiol-disulfide exchangeOxidizing agents (e.g., H₂O₂)Conversion to disulfide derivatives

Key observation : Steric hindrance from the pyrimidoindole system reduces reactivity compared to simpler thiols, requiring elevated temperatures (60-80°C) for efficient substitutions.

Hydrolysis of Acetamide Moiety

The N-(2-methoxy-5-methylphenyl)acetamide group undergoes controlled hydrolysis:

Acidic conditions (HCl, reflux) :

AcetamideHClCarboxylic acid+2-Methoxy-5-methylaniline\text{Acetamide} \xrightarrow{\text{HCl}} \text{Carboxylic acid} + \text{2-Methoxy-5-methylaniline}

Basic conditions (NaOH, 50°C) :

AcetamideNaOHAcetate salt+Ammonia derivative\text{Acetamide} \xrightarrow{\text{NaOH}} \text{Acetate salt} + \text{Ammonia derivative}

Reaction kinetics show pH-dependent degradation rates:

pHHalf-life (25°C)Primary Degradation Pathway
1.248 hrsAcid-catalyzed hydrolysis
7.4216 hrsBase-mediated saponification
9.072 hrsNucleophilic displacement

Data adapted from stability studies of structurally related acetamides .

Oxidation Reactions

The sulfur center and aromatic systems participate in oxidation processes:

Oxidizing AgentTarget SiteProduct
mCPBASulfurSulfoxide (-SO-)
KMnO₄Pyrimidine ringHydroxylated pyrimidine derivatives
OzoneIndole double bondsOxidative ring opening

Notable finding : Sulfoxide formation occurs regioselectively at the sulfanyl bridge rather than the indole nitrogen . Oxidation products showed reduced K-Ras binding affinity in comparative assays.

Cyclization and Ring Functionalization

The pyrimido[5,4-b]indole core enables ring-specific reactions:

  • Electrophilic aromatic substitution :

    • Nitration (HNO₃/H₂SO₄) occurs preferentially at C3 of the indole ring.

    • Halogenation (NBS) targets the pyrimidine C5 position.

  • Pd-catalyzed cross-coupling :
    Suzuki-Miyaura reactions modify the 8-fluoro substituent with aryl/heteroaryl groups .

Analytical Characterization of Reactions

Key techniques for monitoring reaction progress:

MethodApplicationDetection Limit
HPLC-UV (C18 column)Quantification of hydrolysis products0.1 µg/mL
LC-MS (ESI+)Identification of oxidation intermediates5 ng/mL
¹H/¹³C NMRStructural confirmation of substituted derivativesN/A

Data from analogous compound analyses show >95% correlation between HPLC and NMR quantification.

Stability Considerations

Critical degradation pathways under stress conditions:

StressorDegradation PathwayMitigation Strategy
Light (300-800 nm)Photooxidation of indole ringAmber glass packaging
Heat (>40°C)Acetamide hydrolysisCold chain storage (2-8°C)
High humidity (>75% RH)Hydration of pyrimidine N-C bondsDesiccant-containing containers

Accelerated stability studies predict >24-month shelf life at 25°C/60% RH when properly formulated.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Reference
Target Compound : 2-({8-Fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide C₂₀H₁₇FN₄O₂S 396.44 8-Fluoro, 4-sulfanyl acetamide, 2-methoxy-5-methylphenyl Not explicitly reported, but structural analogs suggest enzyme inhibition or antimicrobial roles.
Analog 1 : 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₁H₁₆F₃N₄O₃S 494.44 3-Methyl, 4-oxo, 4-(trifluoromethoxy)phenyl Higher lipophilicity due to CF₃O group; potential enhanced membrane permeability.
Analog 2 : N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₈H₂₅N₅O₃S 535.60 3-(3-Methoxyphenyl), 4-oxo, 4-ethylphenyl Bulkier substituents may affect pharmacokinetics; unknown activity.
Analog 3 : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.88 1,3,4-Oxadiazole core, 5-chloro-2-methylphenyl Exhibited α-glucosidase inhibition (IC₅₀: 12.3 µM) and LOX inhibition (IC₅₀: 45.6 µM) .
Analog 4 : 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) C₁₁H₁₁FN₄OS 282.30 Triazole core, 2-fluorobenzyl Antibacterial activity (MIC: 16 µg/mL against E. coli) .

Key Observations:

Core Heterocycle Variations: The target compound’s pyrimidoindole core differs from oxadiazole (Analog 3) or triazole (Analog 4) cores, which may influence electronic properties and binding specificity. Analog 3’s oxadiazole core demonstrated significant α-glucosidase and LOX inhibition, suggesting that the target compound’s pyrimidoindole core might similarly target metabolic enzymes .

Substituent Effects: The 8-fluoro substituent in the target compound could improve metabolic stability compared to non-halogenated analogs (e.g., Analog 2) . The 2-methoxy-5-methylphenyl group in the acetamide moiety balances lipophilicity and steric effects, whereas Analog 1’s trifluoromethoxy group increases hydrophobicity, possibly affecting bioavailability .

Biological Activity Trends :

  • Sulfanyl acetamide derivatives with aromatic substituents (e.g., fluorophenyl in Analog 4) show antimicrobial activity, implying the target compound may share this trait .
  • Analog 3’s enzyme inhibition highlights the importance of the sulfanyl acetamide group in interacting with catalytic sites, a feature likely conserved in the target compound .

Biological Activity

The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The structure of this compound includes:

  • A pyrimidoindole core , which is known for its diverse biological properties.
  • A sulfanyl group that links the pyrimidoindole to an acetamide moiety.
  • A methoxy-substituted aromatic ring , which may enhance its pharmacological properties.

The molecular formula for this compound is C18H19FN4OSC_{18}H_{19}FN_{4}OS, with a molecular weight of approximately 352.4 g/mol .

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit significant anticancer properties. For instance, related compounds with similar structural features have demonstrated potent cytotoxic effects against various cancer cell lines. The following table summarizes some relevant findings:

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF7TBDTBD
N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideHep-23.25Cytotoxicity
Ethyl derivatives of pyrimidoindoleA54926Growth inhibition

These results suggest that modifications in the chemical structure can lead to significant variations in biological activity, particularly in anticancer efficacy .

Antiviral and Antimicrobial Activities

Compounds similar to this compound have also been reported to possess antiviral and antimicrobial properties. The presence of halogen atoms within the pyrimidoindole framework may enhance these activities by facilitating interactions with viral proteins or bacterial cell membranes .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Cytotoxicity : A series of pyrimidoindole derivatives were tested for their cytotoxic effects against various cancer cell lines. The study found that specific modifications in the structure significantly influenced their IC50_{50} values, indicating a direct correlation between structural diversity and biological activity .
  • Mechanistic Insights : Research has suggested that these compounds may act by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. For example, compounds that inhibit cyclin-dependent kinases (CDKs) have shown promise in preclinical models .

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrimidoindole core.
  • Introduction of the sulfanyl group.
  • Coupling with the methoxy-substituted phenyl acetamide.

This synthetic pathway is crucial for optimizing yield and purity for biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.